molecular formula C21H28N6O B10925005 N-(1-butyl-5-methyl-1H-pyrazol-3-yl)-6-cyclopropyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

N-(1-butyl-5-methyl-1H-pyrazol-3-yl)-6-cyclopropyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10925005
M. Wt: 380.5 g/mol
InChI Key: QCXOWAFKXHDYNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~4~-(1-BUTYL-5-METHYL-1H-PYRAZOL-3-YL)-6-CYCLOPROPYL-1-PROPYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolo[3,4-b]pyridine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(1-BUTYL-5-METHYL-1H-PYRAZOL-3-YL)-6-CYCLOPROPYL-1-PROPYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step reactions starting from readily available starting materials The key steps include the formation of the pyrazole ring, followed by the construction of the pyrazolo[3,4-b]pyridine core

Industrial Production Methods

Industrial production methods for this compound may involve optimization of reaction conditions to achieve high yields and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N~4~-(1-BUTYL-5-METHYL-1H-PYRAZOL-3-YL)-6-CYCLOPROPYL-1-PROPYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

N~4~-(1-BUTYL-5-METHYL-1H-PYRAZOL-3-YL)-6-CYCLOPROPYL-1-PROPYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N4-(1-BUTYL-5-METHYL-1H-PYRAZOL-3-YL)-6-CYCLOPROPYL-1-PROPYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. This compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of N4-(1-BUTYL-5-METHYL-1H-PYRAZOL-3-YL)-6-CYCLOPROPYL-1-PROPYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE lies in its specific structural features and the resulting biological activities. Its combination of functional groups and molecular architecture provides distinct properties that can be leveraged for various applications in research and industry.

Properties

Molecular Formula

C21H28N6O

Molecular Weight

380.5 g/mol

IUPAC Name

N-(1-butyl-5-methylpyrazol-3-yl)-6-cyclopropyl-1-propylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C21H28N6O/c1-4-6-10-26-14(3)11-19(25-26)24-21(28)16-12-18(15-7-8-15)23-20-17(16)13-22-27(20)9-5-2/h11-13,15H,4-10H2,1-3H3,(H,24,25,28)

InChI Key

QCXOWAFKXHDYNQ-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=CC(=N1)NC(=O)C2=CC(=NC3=C2C=NN3CCC)C4CC4)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.